

4-Pentylphenol-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Pentylphenol-d5

Cat. No.: B590497

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Technical Guide: 4-Pentylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Pentylphenol-d5**, a deuterated form of the alkylphenol, 4-pentylphenol. This document covers its chemical properties, proposed synthesis, analytical methodologies, and known biological activities, with a focus on its role as a potential endocrine disruptor.

Core Data Presentation

The following table summarizes the key quantitative data for **4-Pentylphenol-d5**.

Property	Value
CAS Number	126839-95-0
Molecular Weight	169.27 g/mol
Molecular Formula	C ₁₁ H ₁₁ D ₅ O

Experimental Protocols

Proposed Synthesis of 4-Pentylphenol-d5

A specific, detailed synthesis protocol for **4-Pentylphenol-d5** is not readily available in the public domain. However, a plausible synthetic route can be adapted from the established synthesis of 4-pentylphenol, utilizing a deuterated starting material. The proposed two-step synthesis involves a Fries rearrangement followed by a Wolff-Kishner reduction.

Step 1: Fries Rearrangement of Phenyl-d5 Valerate to 4-Pentanoylphenol-d5

The Fries rearrangement converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. In this proposed synthesis, commercially available phenol-d6 would first be acylated with valeryl chloride to form phenyl-d5 valerate, which is then rearranged.

- Materials: Phenyl-d5 valerate, anhydrous aluminum chloride (AlCl_3), nitrobenzene (solvent), hydrochloric acid (HCl).
- Procedure:
 - In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve phenyl-d5 valerate in anhydrous nitrobenzene.
 - Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
 - After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for several hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-pentanoylphenol-d5.

- Purify the product by column chromatography or recrystallization.

Step 2: Wolff-Kishner Reduction of 4-Pentanoylphenol-d5 to **4-Pentylphenol-d5**

The Wolff-Kishner reduction deoxygenates a ketone to the corresponding alkane using hydrazine hydrate in the presence of a strong base at elevated temperatures.

- Materials: 4-Pentanoylphenol-d5, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol (solvent).
- Procedure:
 - Place 4-pentanoylphenol-d5, potassium hydroxide, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
 - Add hydrazine hydrate to the mixture.
 - Heat the mixture to reflux for 1-2 hours.
 - Reconfigure the apparatus for distillation and remove the water and excess hydrazine.
 - Increase the temperature to approximately 200°C and maintain it for several hours until the evolution of nitrogen gas ceases.
 - Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic extracts with dilute acid and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the final product, **4-Pentylphenol-d5**, by vacuum distillation or column chromatography.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of **4-Pentylphenol-d5**. The deuterated nature of the compound allows for its use as an internal standard in isotope dilution methods for the accurate quantification of non-deuterated 4-pentylphenol.

- Sample Preparation: Samples containing **4-Pentylphenol-d5** can be extracted using a suitable organic solvent. Derivatization, for example, by silylation, may be employed to improve chromatographic properties.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
 - Injector Temperature: 250°C.
 - Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring the molecular ion and characteristic fragment ions of both the deuterated and non-deuterated analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels in **4-Pentylphenol-d5**.

- ^1H NMR: The ^1H NMR spectrum will show the absence of signals corresponding to the positions of deuterium substitution on the pentyl chain. The aromatic protons will appear in their characteristic region.
- ^2H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical

environment.

- ^{13}C NMR: The ^{13}C NMR spectrum will show signals for all carbon atoms. The carbons bonded to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated analog.

Biological Activity and Signaling Pathways

4-Alkylphenols, including 4-pentylphenol, are recognized as endocrine-disrupting chemicals (EDCs). Their primary mode of action involves interaction with the endocrine system, particularly estrogen signaling pathways.

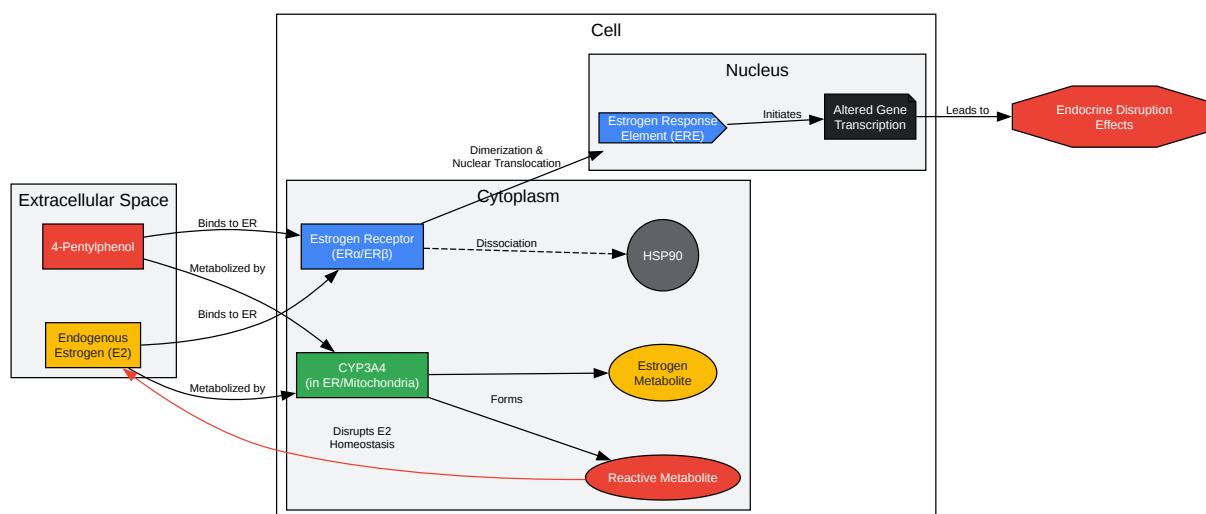
Endocrine Disruption

4-Pentylphenol can act as a xenoestrogen, meaning it can mimic the effects of the natural hormone estrogen by binding to estrogen receptors ($\text{ER}\alpha$ and $\text{ER}\beta$). This binding can trigger downstream cellular responses that are normally regulated by estrogen, potentially leading to adverse health effects.

Metabolism and Interaction with CYP3A4

Recent studies have highlighted a novel pathway of endocrine disruption by alkylphenols involving their metabolism by cytochrome P450 enzymes, specifically CYP3A4. This enzyme can catalyze the formation of reactive intermediates that can interact with and disrupt the normal homeostasis of endogenous estrogens.

Below is a diagram illustrating the proposed signaling pathway for the endocrine-disrupting effects of 4-pentylphenol, focusing on its interaction with the estrogen receptor and its metabolism by CYP3A4.



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Endocrine disruption pathway of 4-Pentylphenol.

This diagram illustrates two main pathways: the direct binding of 4-pentylphenol to the estrogen receptor, mimicking estrogen and leading to altered gene transcription, and the metabolic pathway where CYP3A4 metabolizes 4-pentylphenol, potentially forming reactive metabolites that can interfere with endogenous estrogen levels. Both pathways contribute to the overall endocrine-disrupting effects of the compound.

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